molecular formula C10H13B B1375231 1-(2-Bromoethyl)-2-ethylbenzene CAS No. 812631-87-1

1-(2-Bromoethyl)-2-ethylbenzene

Cat. No.: B1375231
CAS No.: 812631-87-1
M. Wt: 213.11 g/mol
InChI Key: AMQPULMQCZXNPM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-ethylbenzene is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-ethylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves the use of specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of light sources, such as LEDs with a wavelength of 365 nm, to facilitate the reaction. The process typically involves the use of multiple flasks equipped with cooling tubes, temperature insertion tubes, and PTFE tube adapters .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form ethylbenzene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and reduced ethylbenzene derivatives .

Scientific Research Applications

1-(2-Bromoethyl)-2-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-ethylbenzene involves its reactivity as a haloalkane. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In electrophilic aromatic substitution reactions, the benzene ring can be attacked by electrophiles, leading to the formation of substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Bromoethyl)-2-ethylbenzene include:

Properties

IUPAC Name

1-(2-bromoethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQPULMQCZXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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